4-Hydroxy-3,3-dimethylbutanenitrile

描述

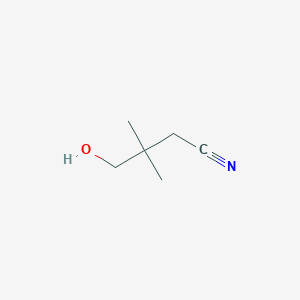

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3,3-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZJJGQWYLALSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 3,3 Dimethylbutanenitrile

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. biorxiv.orgrjeid.com This strategy is particularly useful for producing complex chiral molecules like 4-hydroxy-3,3-dimethylbutanenitrile. By using enzymes, it is often possible to shorten synthetic routes and increase the enantiomeric excess of the final product. biorxiv.org

Oxynitrilase-Catalyzed Cyanohydrin Formation

A key chemoenzymatic method for synthesizing this compound involves the formation of a cyanohydrin catalyzed by an oxynitrilase, also known as a hydroxynitrile lyase (HNL). thieme-connect.de This enzyme catalyzes the addition of hydrogen cyanide (HCN) to an aldehyde or ketone. thieme-connect.denih.gov This reaction is reversible, and in nature, it serves as a defense mechanism for plants by releasing toxic HCN when their tissues are damaged. thieme-connect.denih.gov

Hydroxypivalaldehyde is the specific aldehyde precursor used in the synthesis of this compound. google.comgoogle.com The enzymatic reaction involves the addition of a cyanide group to the carbonyl carbon of hydroxypivalaldehyde. However, the direct use of hydroxypivalaldehyde can be challenging due to its instability under certain reaction conditions. google.com

The use of oxynitrilases allows for a high degree of stereochemical control, leading to the formation of a specific enantiomer of the cyanohydrin. This enantioselectivity is a significant advantage of using enzymatic catalysis over traditional chemical methods.

D-oxynitrilase (EC 4.1.2.10) sourced from the almond species Prunus amygdalus is a well-studied enzyme for the synthesis of cyanohydrins. nih.govgoogle.comgoogle.com This enzyme specifically catalyzes the formation of (R)-cyanohydrins. nih.govgoogle.com In the synthesis of 2,4-dihydroxy-3,3-dimethylbutanenitrile, a high concentration of D-oxynitrilase from Prunus amygdalus was used to achieve an optical purity of at least 80:20 (D:L). google.com One study reported the use of 22.5 ml of an oxynitrilase solution (10 mg/ml) from Prunus amygdalus with 203 mg of hydroxypivalaldehyde, yielding 175 mg of 2,4-dihydroxy-3,3-dimethylbutanenitrile. google.com

The hydroxynitrile lyase (HNL) from Eriobotrya japonica (loquat) is another valuable biocatalyst. nih.govnih.gov This enzyme has been isolated, purified, and characterized, showing activity towards both aromatic and aliphatic aldehydes. nih.gov It has been successfully expressed in Pichia pastoris, providing a recombinant source of the enzyme for the synthesis of R-selective cyanohydrins. nih.gov While the direct synthesis of (2S)-2-Hydroxy-3,3-dimethylbutanenitrile using this specific enzyme is not explicitly detailed in the provided context, HNLs from various sources are known to produce (S)-cyanohydrins. uniprot.org

Table 1: Enzymes Used in the Synthesis of this compound and Related Compounds

| Enzyme | Source Organism | EC Number | Product Stereoselectivity |

| D-Oxynitrilase | Prunus amygdalus (Almond) | 4.1.2.10 | (R) |

| Hydroxynitrile Lyase (HNL) | Eriobotrya japonica (Loquat) | - | (R) |

| (S)-hydroxynitrile lyase | Hevea brasiliensis (Para rubber tree) | 4.1.2.47 | (S) |

Table 2: Reaction Parameters for the Synthesis of 2,4-Dihydroxy-3,3-dimethylbutanenitrile

| Parameter | Value | Reference |

| Precursor | Hydroxypivalaldehyde | google.com |

| Enzyme | D-Oxynitrilase from Prunus amygdalus | google.com |

| Enzyme Concentration | 22.5 ml of 10 mg/ml solution | google.com |

| Substrate Amount | 203 mg (2.0 mmol) | google.com |

| Hydrogen Cyanide | 1.22 g (45 mmol) | google.com |

| Solvent | 0.1 M Citrate Buffer (pH 3.0) | google.com |

| Reaction Time | 60 minutes | google.com |

| Product Yield | 175 mg (67% of theory) | google.com |

| Optical Purity (D:L) | at least 80:20 | google.com |

Mechanistic Insights into Enzyme Catalysis for Cyanohydrin Synthesis

Hydroxynitrile lyases (HNLs) are a diverse group of enzymes that facilitate the reversible cleavage of cyanohydrins into a carbonyl compound and hydrogen cyanide. thieme-connect.de In synthetic applications, they are utilized for the enantioselective synthesis of cyanohydrins. acs.orgpnas.org The catalytic mechanism of HNLs generally involves a key amino acid residue in the active site acting as a base. acs.org This residue abstracts a proton from the hydroxyl group of the cyanohydrin, initiating the reaction. acs.org

For instance, in the FAD-dependent HNL from almond, two conserved histidine residues in the active site are crucial for the reaction to proceed. acs.org The proposed mechanism suggests that one of these histidines acts as a general base, deprotonating the cyanohydrin's hydroxyl group. acs.org While HNLs from different sources catalyze the same fundamental reaction, their structures and substrate specificities can vary significantly. acs.org

Another example is the hydroxynitrile lyase from Linum usitatissimum (LuHNL), which contains a Zn²⁺ ion in its active site. The proposed mechanism for this enzyme involves a cyano-zinc complex and a hydrogen-bonding network with specific amino acid residues (Glu323, Thr65, and Lys162) that facilitates the decomposition of the cyanohydrin. nih.gov

Table 1: Mechanistic Roles of Key Residues in Selected Hydroxynitrile Lyases

| Enzyme Source | Key Residue(s) | Proposed Mechanistic Role |

| Almond (FAD-dependent) | Histidine | Acts as a general base to deprotonate the cyanohydrin hydroxyl group. acs.org |

| Linum usitatissimum | Glu323, Thr65, Lys162, Zn²⁺ | Forms a cyano-zinc complex and a hydrogen-bonding network to facilitate the reaction. nih.gov |

Nucleophilic Addition of Cyanide to Carbonyl Compounds in Cyanohydrin Synthesis

The formation of cyanohydrins occurs through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone. pressbooks.pubchemistrysteps.com This reaction is reversible and is typically base-catalyzed to increase the concentration of the nucleophilic cyanide ion (CN⁻). pressbooks.pubopenstax.org

Exploration of Substrate Scope and Reaction Specificity for Related Cyanohydrins

The substrate scope for cyanohydrin synthesis via nucleophilic addition is broad, encompassing a wide range of aldehydes and unhindered ketones. pressbooks.pubopenstax.org The reaction works well with aliphatic carbonyl compounds, where the equilibrium favors the formation of the cyanohydrin product. wikipedia.org However, with aromatic aldehydes, such as benzaldehyde (B42025), competing reactions like the benzoin (B196080) condensation can occur. wikipedia.org

Enzymatic methods, particularly those using hydroxynitrile lyases, exhibit high substrate specificity and enantioselectivity, allowing for the synthesis of chiral cyanohydrins. acs.orgpnas.orgrsc.org Both (R)- and (S)-selective HNLs are available, providing access to a wide variety of enantiopure cyanohydrins from diverse substrates. thieme-connect.dersc.org The reaction conditions, including the choice of solvent and pH, can be optimized to achieve high yields and enantiomeric excesses. rsc.orgd-nb.info For example, the synthesis of (R)-mandelonitrile from benzaldehyde using an HNL from the invasive millipede Chamberlinius hualienensis achieved a 99% enantiomeric excess without the need for an organic solvent. pnas.org

The specificity of the enzyme can be influenced by the reaction medium. For instance, the enantioselectivity of the (R)-oxynitrilase-catalyzed synthesis of cyanohydrins can be significantly improved by using organic solvents like diisopropyl ether. d-nb.info

Table 2: Substrate Scope and Specificity in Cyanohydrin Synthesis

| Carbonyl Substrate | Cyanide Source | Catalyst/Conditions | Product | Observations |

| Aldehydes and unhindered ketones | HCN/base or KCN/NaCN | Base-catalyzed | Cyanohydrin | General applicability, equilibrium favors product for aliphatic carbonyls. pressbooks.pubwikipedia.org |

| Benzaldehyde | KCN | HNL from Chamberlinius hualienensis | (R)-mandelonitrile | High enantioselectivity (99% ee) in an aqueous system. pnas.org |

| Various aldehydes | HCN | (R)-oxynitrilase in diisopropyl ether | (R)-cyanohydrins | Improved enantiomeric excess in organic solvent. d-nb.info |

| 3-Hydroxy-2-butanone | Dimethyl carbonate | Catalyst | 4,5-dimethyl-1,3-dioxol-2-one | Ester exchange and cyclization reaction. google.com |

Conventional Chemical Synthesis Routes

While enzymatic methods offer high selectivity, conventional chemical synthesis remains a vital approach for producing nitriles, including this compound.

Transformation from 5,5-Dimethyl-1,3,2-dioxathiane-2-oxide with Cyanide Reagents

One specific method for the synthesis of this compound involves the reaction of 5,5-Dimethyl-1,3,2-dioxathiane-2-oxide with a cyanide reagent. In a documented procedure, this cyclic sulfite (B76179) is treated with dry, finely powdered sodium cyanide (NaCN) in dry dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is heated, and after distillation of the solvent, the product is isolated by extraction and subsequent distillation. ambeed.com

General Approaches for Nitrile Formation

The formation of a nitrile functional group can be achieved through various general chemical methods.

A common and fundamental method for the preparation of nitriles is the dehydration of primary amides. nih.govlibretexts.orgrsc.org This transformation can be accomplished using a variety of dehydrating agents. orgoreview.com

Strong dehydrating agents such as phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are frequently employed for this purpose. libretexts.orgorgoreview.comchemistrysteps.comcommonorganicchemistry.com The general mechanism involves the activation of the amide carbonyl oxygen, converting it into a good leaving group, followed by elimination to form the nitrile. chemistrysteps.com

More recent and milder methods have also been developed, utilizing reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and various phosphorus(III) compounds like tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), and triphenylphosphite (P(OPh)₃). nih.govcommonorganicchemistry.com These newer protocols often offer advantages such as milder reaction conditions, broader substrate scope, and good functional group tolerance. nih.gov

Table 3: Common Dehydrating Agents for the Conversion of Primary Amides to Nitriles

| Dehydrating Agent | General Conditions | Notes |

| Phosphorus(V) oxide (P₄O₁₀) | Heating a solid mixture with the amide. libretexts.org | A strong and traditional dehydrating agent. orgoreview.com |

| Thionyl chloride (SOCl₂) | Heating with the amide. commonorganicchemistry.com | A common reagent; HCl is a byproduct. commonorganicchemistry.com |

| Phosphorus oxychloride (POCl₃) | Heating with the amide. commonorganicchemistry.com | Another common reagent; HCl is a byproduct. commonorganicchemistry.com |

| Trifluoroacetic anhydride (TFAA) | Milder, non-acidic conditions. commonorganicchemistry.com | Can lead to trifluoroacetylation of other functional groups. commonorganicchemistry.com |

| P(NMe₂)₃, PCl₃, or P(OPh)₃ | Often used with a base like diethylamine (B46881) or DBU. nih.gov | Milder conditions, good yields, and broad substrate scope. nih.gov |

Nucleophilic Substitution of Halo-Alcohols for Nitrile Generation

The synthesis of hydroxynitriles through the nucleophilic substitution of halo-alcohols is a fundamental and versatile method for introducing the nitrile functional group. This strategy typically proceeds via a two-step sequence. The first step involves the conversion of the alcohol's hydroxyl (-OH) group, which is a poor leaving group, into a halide (e.g., -Cl, -Br, -I), which is an excellent leaving group. This transformation creates a halo-alcohol derivative.

In the second step, the resulting halo-alcohol is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrysteps.comibchem.com The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the carbon atom bonded to the halogen. This results in a nucleophilic substitution reaction, where the halide is displaced, and a carbon-carbon bond is formed, yielding the desired hydroxynitrile. ibchem.com This reaction is highly effective and is a common method for extending a carbon chain by one carbon atom. ibchem.comscribd.com

The general mechanism for this substitution on a primary halo-alcohol is bimolecular nucleophilic substitution (SN2). chemistrysteps.com This involves a backside attack by the cyanide nucleophile on the electrophilic carbon atom bearing the halogen, leading to an inversion of stereochemistry if the carbon is a chiral center. The reaction is typically conducted in a polar aprotic solvent to solvate the cation of the cyanide salt without hindering the nucleophilicity of the cyanide anion.

Emerging and Advanced Synthetic Strategies for Hydroxynitriles

The field of organic synthesis is continually evolving, with the development of novel methodologies that offer significant advantages over traditional techniques. These advanced strategies often provide improved reaction rates, higher yields, greater selectivity, and alignment with the principles of green chemistry.

Microwave-Assisted Organic Synthesis (MAOS) for Related Chalcone Systems

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern chemistry, utilizing microwave radiation to heat reactions instead of conventional heating methods. scholarsresearchlibrary.com This technique dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity. globalresearchonline.netekb.eg The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. globalresearchonline.net

While not directly applied to this compound in the reviewed literature, the benefits of MAOS are well-documented for the synthesis of related α,β-unsaturated carbonyl systems, such as chalcones. Chalcones are synthesized via the Claisen-Schmidt condensation of aldehydes and ketones. globalresearchonline.net Microwave irradiation has been shown to significantly accelerate this transformation, often with the added benefit of being performed under solvent-free or more environmentally friendly conditions. researchgate.netasianpubs.org

The advantages of MAOS in this context highlight its potential as an advanced strategy for the synthesis of various organic intermediates.

| Parameter | Conventional Heating Method | Microwave-Assisted Organic Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Several hours (up to 24 hours) | Reduced to seconds or minutes (e.g., 2-8 minutes) | scholarsresearchlibrary.comglobalresearchonline.net |

| Reaction Yield | Often lower due to side reactions or incomplete conversion (e.g., 50-65%) | Generally higher yields (e.g., 60-95% or higher) | globalresearchonline.netasianpubs.org |

| Solvent Usage | Frequently requires organic solvents | Can often be conducted with minimal or no solvent, promoting green chemistry | globalresearchonline.netresearchgate.net |

| Product Purity | May require more extensive purification | Often results in cleaner reactions and purer products | globalresearchonline.netresearchgate.net |

| Energy Efficiency | Less efficient due to heating of the entire apparatus | More efficient with targeted heating of the reaction mixture | globalresearchonline.net |

Asymmetric Organocatalysis in Nitrile Functionalization

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by using small, metal-free organic molecules as catalysts. This approach avoids the toxicity and cost associated with heavy metal catalysts and offers a powerful tool for creating enantioenriched compounds, which are crucial in medicinal chemistry. nih.gov

In the context of nitrile functionalization, organocatalysis provides elegant pathways to chiral building blocks like α-amino nitriles and other functionalized nitriles. mdpi.com These reactions often rely on the catalyst's ability to create a chiral environment around the reacting species. For instance, chiral catalysts can facilitate the enantioselective addition of nucleophiles to compounds containing a nitrile group or, conversely, the addition of a cyanide source to an electrophile. nih.govchinesechemsoc.org

Key strategies in this area include:

Strecker Reaction : The synthesis of α-amino nitriles via the addition of hydrogen cyanide (HCN) or its surrogate to imines. Chiral organocatalysts, such as bifunctional thioureas or guanidines, can effectively control the stereochemical outcome of this reaction. nih.govmdpi.com

Conjugate Addition : The enantioselective Michael addition of nucleophiles to α,β-unsaturated nitriles. Cinchona alkaloid-derived catalysts and prolinol ethers have been successfully employed to catalyze these transformations, yielding chiral products with high enantioselectivity. nih.govresearchgate.net

Cascade Reactions : Organocatalysts can initiate reaction cascades, where multiple bonds are formed in a single, highly controlled operation. For example, a tandem aza-Michael/hemiacetal formation catalyzed by a chiral prolinol silyl (B83357) ether has been used to synthesize key chiral β-amino aldehydes, which are precursors to valuable molecules. nih.gov

These organocatalytic methods represent an advanced and sustainable approach to synthesizing complex, optically active molecules containing a nitrile functional group.

| Reaction Type | Catalyst Type | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Strecker Reaction | Chiral Bicyclic Guanidine | Enantioselective synthesis of α-amino nitriles from N-benzhydryl imines and HCN. | Provides access to chiral α-amino acids. | nih.govmdpi.com |

| Aza-Henry Reaction | Bifunctional Thiourea | Asymmetric synthesis of chiral piperidine (B6355638) derivatives via addition of a nitroalkane to an imine. | Key step in the synthesis of potent neurokin-1 receptor antagonists. | nih.gov |

| Michael Addition | Cinchona Alkaloid Derivatives (e.g., Squaramides) | Enantioselective conjugate addition of malonates or nitromethane (B149229) to nitroalkenes. | Used in the synthesis of pregabalin. | researchgate.net |

| Tandem Aza-Michael/Hemiacetal Formation | (S)-Diphenylprolinol Silyl Ether | Enantioselective synthesis of chiral β-amino aldehydes from hydroxylamine (B1172632) and enals. | Provides key intermediates for synthesizing antiviral agents like Maraviroc. | nih.gov |

Chemical Reactivity and Derivatization Studies of 4 Hydroxy 3,3 Dimethylbutanenitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a valuable functional group in organic chemistry due to its ability to be converted into various other functionalities, including carbonyls, amines, and heterocycles. researchgate.net Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom of the C≡N triple bond. researchgate.net

Hydrolysis Pathways: Formation of Corresponding Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide intermediate and then to a carboxylic acid. chemguide.co.uk The reaction with water alone is extremely slow, so it is catalyzed by heating with either a strong acid or a strong base. chemguide.co.ukdocbrown.infolibretexts.org

Acidic Hydrolysis: Under acidic conditions, such as heating under reflux with dilute hydrochloric acid or sulfuric acid, 4-Hydroxy-3,3-dimethylbutanenitrile is converted into 4-hydroxy-3,3-dimethylbutanoic acid. chemguide.co.uklibretexts.org The nitrogen atom from the nitrile group is converted into an ammonium (B1175870) salt, such as ammonium chloride if HCl is used. chemguide.co.uk The intermediate, 4-hydroxy-3,3-dimethylbutanamide, can sometimes be isolated by using milder conditions.

Alkaline Hydrolysis: When heated under reflux with an aqueous alkali solution, like sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt. chemguide.co.uklibretexts.org For this compound, this reaction yields the sodium salt of 4-hydroxy-3,3-dimethylbutanoic acid. chemguide.co.uk In this process, the nitrile's nitrogen is liberated as ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | 4-Hydroxy-3,3-dimethylbutanamide | 4-Hydroxy-3,3-dimethylbutanoic acid |

| Alkaline | NaOH(aq) or KOH(aq), Heat | Sodium 4-hydroxy-3,3-dimethylbutanoate | 4-Hydroxy-3,3-dimethylbutanoic acid |

Reduction Reactions: Access to Primary Amines and Alcohols

The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is a common method for synthesizing amines. researchgate.net The primary hydroxyl group in this compound is generally stable under these conditions, leading to the formation of an amino alcohol.

Common methods for the reduction of nitriles include:

Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Nickel, Palladium, or Platinum.

Chemical Reduction: Powerful hydride reagents, most notably Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, are highly effective for converting nitriles to primary amines. chemistrysteps.com

The reduction of this compound yields 4-amino-2,2-dimethylbutan-1-ol. Under more forcing conditions or with specific catalysts, reduction of both the nitrile and the hydroxyl group could occur, but selective reduction of the nitrile is standard.

Nucleophilic Addition and Substitution Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile group to form a new carbon-carbon bond. chemistrysteps.comucalgary.ca The reaction initially produces an imine salt intermediate. ucalgary.ca Crucially, this intermediate is stable and does not react further with the organometallic reagent. chemistrysteps.com Subsequent hydrolysis of the imine salt with aqueous acid yields a ketone. ucalgary.camasterorganicchemistry.com

When reacting this compound with a Grignard reagent, the acidic proton of the hydroxyl group will react first. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the alcohol and the second to add to the nitrile. Alternatively, the hydroxyl group can be protected with a suitable protecting group before the reaction.

| Grignard Reagent (R-MgX) | Resulting Ketone Product (after hydrolysis) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 5-Hydroxy-4,4-dimethylpentan-2-one |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Hydroxy-2,2-dimethylhexan-3-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one |

The functional group of this compound can be involved in reactions that formally add a cyanoalkyl group to a nucleophilic substrate. A notable example is the C3 cyanoalkylation of indoles. Research has shown that cyanohydrins can react with indoles in the presence of a tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) catalyst. acs.orgnih.gov This reaction proceeds via a Lewis acid-promoted decomposition of the cyanohydrin, which then allows for the alkylation of the indole (B1671886) at the C3 position. acs.orgnih.gov

While this compound is not a cyanohydrin, its structure as a γ-hydroxynitrile suggests it could potentially serve as a precursor for a cyanoalkylating agent under similar Lewis acidic conditions. The reaction with an indole would be expected to yield a derivative of indole-3-butanenitrile. This method provides a direct route to synthetically valuable indole-3-acetonitrile (B3204565) derivatives. nih.gov

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group in this compound can undergo reactions typical of alcohols, such as oxidation, esterification, and conversion into a leaving group for nucleophilic substitution. These transformations can be performed while leaving the nitrile group intact, provided that appropriate reagents are chosen.

Key reactions include:

Oxidation: The primary alcohol can be oxidized to an aldehyde (3,3-dimethyl-4-oxobutanenitrile) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid (3-cyano-2,2-dimethylpropanoic acid) using stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic catalysis yields the corresponding ester. For example, reacting it with acetic anhydride (B1165640) would produce 4-cyano-2,2-dimethylbutyl acetate.

Conversion to Alkyl Halides: The hydroxyl group can be converted to a good leaving group, such as a halide. Treatment with thionyl chloride (SOCl₂) would yield 4-chloro-3,3-dimethylbutanenitrile, while phosphorus tribromide (PBr₃) would give 4-bromo-3,3-dimethylbutanenitrile. These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions.

Esterification and Etherification for Protecting Group Strategies and Further Derivatization

The primary alcohol functional group in this compound is a key site for chemical modification. Protecting this hydroxyl group as an ester or an ether is a common strategy in multi-step syntheses to prevent unwanted side reactions while other parts of the molecule are being manipulated. uwindsor.camasterorganicchemistry.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. bham.ac.uk

Esterification: The conversion of the primary alcohol to an ester is a straightforward and widely used protection method. organic-chemistry.orgchemistrysteps.com This can be achieved through several standard protocols. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com Alternatively, for milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. chemistrysteps.com

Etherification: Forming an ether is another robust strategy for protecting the hydroxyl group. Silyl (B83357) ethers are particularly popular due to their ease of formation and removal. masterorganicchemistry.comchemistrysteps.com Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) react with the alcohol in the presence of a base such as imidazole (B134444) to yield the corresponding silyl ether. libretexts.org These groups are stable to a wide range of non-acidic reagents but can be selectively cleaved using a fluoride (B91410) ion source, like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com Other ether-based protecting groups include the tetrahydropyranyl (THP) group, formed by reacting the alcohol with dihydropyran under acidic conditions. chemistrysteps.com

These protection strategies are instrumental for the selective derivatization of this compound, enabling chemists to utilize the nitrile functionality without interference from the reactive hydroxyl group.

Table 1: Common Protecting Group Strategies for Primary Alcohols

| Protecting Group | Reagents for Introduction | Conditions for Removal | Stability Profile |

|---|---|---|---|

| Acetate Ester | Acetic anhydride, pyridine | Mild base (e.g., K₂CO₃ in methanol) | Stable to acid; Unstable to base |

| Benzoate Ester | Benzoyl chloride, pyridine | Saponification (e.g., NaOH, H₂O) | More stable than acetates |

| TBDMS Ether | TBDMSCl, imidazole, DMF | Fluoride ion (e.g., TBAF) or acid | Stable to base, mild acid, oxidation |

| THP Ether | Dihydropyran (DHP), cat. acid (e.g., PPTS) | Aqueous acid (e.g., HCl, H₂O) | Stable to base, organometallics |

| Benzyl Ether | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, many redox reagents |

Oxidation Reactions of the Primary Alcohol Moiety

The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.comwikipedia.org This transformation is fundamental for converting the hydroxyl group into a carbonyl functionality, which is a versatile precursor for further synthetic manipulations.

Oxidation to Aldehydes: To achieve the partial oxidation to the corresponding aldehyde, 3,3-dimethyl-4-oxobutanenitrile, mild oxidizing agents are required. chemistrysteps.com The reaction must be performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid, which proceeds through an aldehyde hydrate (B1144303) intermediate in the presence of water. wikipedia.org Commonly employed reagents for this transformation include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, typically used in dichloromethane (B109758) (CH₂Cl₂).

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild conditions and high yields.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N).

Oxidation to Carboxylic Acids: For the complete oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are necessary. libretexts.orgjove.com These reactions are typically carried out in aqueous media. Potent reagents such as potassium permanganate (KMnO₄) or chromium-based reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid) will efficiently convert the primary alcohol into a carboxylic acid. wikipedia.orgresearchgate.net It is important to note that under these harsh oxidative and often acidic or basic conditions, the nitrile group may also undergo hydrolysis.

Table 2: Representative Oxidation Reactions of Primary Alcohols

| Oxidizing Agent | Product | Typical Conditions | Notes |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | Aldehyde | Anhydrous CH₂Cl₂ | Mild; stops at the aldehyde stage |

| DMP (Dess-Martin periodinane) | Aldehyde | Anhydrous CH₂Cl₂ | Mild, neutral pH, broad functional group tolerance |

| Swern Oxidation (DMSO, (COCl)₂) | Aldehyde | Anhydrous CH₂Cl₂, low temperature (-78 °C) | Requires careful temperature control |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Aqueous acetone (B3395972) | Strong oxidant; acidic conditions |

Dual Functional Group Reactivity: Synergistic Chemical Transformations

The structure of this compound, containing both a hydroxyl and a nitrile group, allows for synergistic chemical transformations where both functionalities participate or influence the outcome of a reaction. The spatial proximity of these groups (in a 1,4-relationship) is particularly conducive to intramolecular cyclization reactions.

A key example of this dual reactivity is the intramolecular cyclization to form a lactone. Under acidic or basic hydrolysis conditions, the nitrile group can be converted into a carboxylic acid (or a carboxylate). The neighboring hydroxyl group can then act as an intramolecular nucleophile, attacking the carbonyl carbon to form a stable five-membered ring, resulting in a γ-lactone. This pathway is fundamental to the synthesis of important molecules like pantolactone from related hydroxynitrile precursors.

The nitrile group itself is a versatile functional group known to participate in a wide array of transformations, including cycloadditions and as a directing group in C-H functionalization. nih.govresearchgate.net While specific studies on the synergistic reactivity of this compound are not extensively detailed, the principles of organic synthesis suggest that the hydroxyl group could influence the reactivity of the nitrile. For example, it could act as an internal proton source or participate in metal-catalyzed reactions where the nitrile coordinates to a metal center. This dual functionality presents opportunities for the development of novel cascade reactions to build molecular complexity in a single step.

Synthesis of Value-Added Derivatives and Analogues

Conversion to Lactones and Carboxylic Acids (e.g., D-(-)-Pantolactone, D-Pantothenic Acid)

The chemical architecture of this compound is closely related to precursors of D-pantothenic acid (Vitamin B5), a biologically essential compound. researchgate.net The industrial synthesis of D-pantothenic acid hinges on the key intermediate D-(-)-pantolactone. wikipedia.orgrevmedchir.ro

The synthesis of racemic pantolactone typically begins with the condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) to produce hydroxypivaldehyde. wikipedia.org This aldehyde is then reacted with hydrogen cyanide to form 2,4-dihydroxy-3,3-dimethylbutanenitrile. This dihydroxy nitrile is the direct precursor that undergoes hydrolysis and subsequent intramolecular cyclization (lactonization) under acidic conditions to yield racemic (DL)-pantolactone. nih.gov

The racemic mixture is then resolved to isolate the biologically active D-(-) isomer. Finally, D-(-)-pantolactone is reacted with the calcium salt of β-alanine to form D-pantothenic acid. revmedchir.ro This amidation reaction opens the lactone ring to form the final vitamin structure.

Table 3: Key Steps in the Synthesis of D-Pantothenic Acid

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Isobutyraldehyde, Formaldehyde | Base catalyst | Hydroxypivaldehyde |

| 2 | Hydroxypivaldehyde | Hydrogen Cyanide (HCN) | 2,4-Dihydroxy-3,3-dimethylbutanenitrile |

| 3 | 2,4-Dihydroxy-3,3-dimethylbutanenitrile | Strong acid, heat | DL-Pantolactone |

| 4 | DL-Pantolactone | Chiral resolving agent (e.g., quinine) | D-(-)-Pantolactone |

Incorporation into Fused Polycyclic Architectures (e.g., Benzo[g]indoles)

The nitrile functional group is a valuable handle for the construction of nitrogen-containing heterocycles, including the indole nucleus. organic-chemistry.org Various transition-metal-catalyzed methods have been developed for the synthesis of indoles utilizing nitriles as starting materials. scispace.com For instance, palladium-catalyzed reactions involving the coupling of nitriles with other substrates can lead to the formation of the indole ring system in a tandem, one-pot manner. organic-chemistry.org

While the direct use of this compound in the synthesis of benzo[g]indoles is not prominently documented, its structure offers potential as a building block. A hypothetical synthetic route could involve the modification of the hydroxyl group to an appropriate derivative, followed by a cyclization strategy. Modern synthetic methods for constructing benzo[g]indoles often involve intramolecular cyclizations of precursors like homopropargyl azides or domino reactions starting from 1,3-dicarbonyl compounds. acs.orgresearchgate.net The nitrile group in a suitably designed precursor derived from this compound could potentially participate in such cyclization cascades to form the fused pyrrole (B145914) ring characteristic of the benzo[g]indole architecture.

Halogenated Derivatives (e.g., 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile)

Halogenated derivatives of butanenitrile are valuable synthetic intermediates. The primary alcohol of this compound can be converted into a halide, such as 4-chloro-3,3-dimethylbutanenitrile, using standard halogenating agents. For example, reaction with thionyl chloride (SOCl₂) would replace the hydroxyl group with chlorine, while phosphorus tribromide (PBr₃) would yield the corresponding bromide.

The specifically mentioned compound, 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, is a constitutional isomer of a chlorinated derivative of the primary topic. Its synthesis would require a different starting material or pathway. Related compounds like 4-chloro-3-hydroxybutyronitrile (B93200) are typically synthesized from epichlorohydrin. The reaction involves the ring-opening of the epoxide with a cyanide source, such as sodium cyanide, often under controlled pH conditions. google.com This reaction highlights a common strategy for producing γ-halo-β-hydroxynitriles, which are versatile building blocks for various pharmaceuticals and fine chemicals.

Spectroscopic Characterization and Mechanistic Elucidation of 4 Hydroxy 3,3 Dimethylbutanenitrile

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups within a molecule and probing the non-covalent interactions that govern its condensed-phase behavior.

The vibrational spectrum of 4-Hydroxy-3,3-dimethylbutanenitrile is dominated by the characteristic stretching frequencies of its two primary functional groups: the nitrile (-C≡N) and the hydroxyl (-OH).

The nitrile group gives rise to a sharp and distinct absorption band in the IR spectrum, typically observed in the region of 2200–2260 cm⁻¹. For aliphatic nitriles, this C≡N stretching vibration is often of medium intensity. In Raman spectroscopy, the nitrile stretch is also readily observable and provides complementary information.

The hydroxyl group's vibrational signature is highly sensitive to its environment, particularly its involvement in hydrogen bonding. libretexts.org A free, non-hydrogen-bonded hydroxyl group exhibits a sharp, well-defined O-H stretching band around 3650 cm⁻¹. libretexts.org However, in the condensed phase, where intermolecular hydrogen bonding is prevalent, this band broadens significantly and shifts to a lower frequency (typically 3200–3500 cm⁻¹). libretexts.org This broadening is a hallmark of the dynamic nature of hydrogen bond networks.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Notes |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 | Broad, strong intensity in IR |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 | Sharp, medium intensity in IR |

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl oxygen and the nitrile nitrogen) in this compound allows for the formation of intermolecular hydrogen bonds. nih.gov In the solid state or as a neat liquid, these molecules will likely arrange to maximize these stabilizing interactions, forming chains or more complex networks. libretexts.org The study of these networks is crucial as they influence physical properties such as boiling point and solubility.

Cyanohydrins, the class of compounds to which this compound belongs, are formed from the addition of hydrogen cyanide to a carbonyl compound. libretexts.org This formation is a reversible reaction. jove.com While not a classical tautomerism, this equilibrium between the cyanohydrin and its corresponding aldehyde/ketone and hydrogen cyanide is a key reactive feature. jove.comjove.com The position of this equilibrium can be influenced by steric and electronic factors. jove.com The study of tautomerism in related systems, such as pyrones containing hydroxyl groups, reveals that different tautomeric forms can exist, with their relative populations being solvent-dependent. scifiniti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The two geminal methyl groups are chemically equivalent and should appear as a single, sharp singlet. The two methylene (B1212753) (CH₂) groups, being in different chemical environments (one adjacent to the hydroxyl and one to the nitrile), will produce distinct signals, likely singlets as there are no adjacent protons for coupling. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature due to changes in hydrogen bonding.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the nitrile carbon (typically in the 115-125 ppm range), the quaternary carbon bonded to the methyl groups, the two distinct methylene carbons, and the two equivalent methyl carbons. oregonstate.edu Quaternary carbons often show weaker signals. oregonstate.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -C(CH₃)₂ | Singlet | ~1.1 | 6 equivalent protons |

| -CH₂CN | Singlet | ~2.4 | |

| -CH₂OH | Singlet | ~3.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -C N | 115 - 125 | |

| -C (CH₃)₂ | 35 - 45 | Quaternary carbon, may be weak |

| -C H₂CN | 25 - 35 | |

| -C H₂OH | 60 - 70 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. sigmaaldrich.com

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable. ceon.rs

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this molecule, it would primarily be used to confirm the absence of coupling between the three singlet signals of the alkyl portion.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals for the methyl and two methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connectivity around non-protonated (quaternary) centers. For instance, an HMBC spectrum would show correlations from the methyl protons to the quaternary carbon and the adjacent methylene carbons, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons.

As this compound is an achiral molecule, there is no stereochemistry to assign. qmul.ac.uk

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. raco.cat

The molecular formula of this compound is C₆H₁₁NO, corresponding to a monoisotopic mass of approximately 113.084 Da and a molecular weight of about 113.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass to within a few parts per million.

Under electron impact (EI) ionization, the molecular ion (M⁺˙) would be observed at m/z 113. The fragmentation pattern would likely involve characteristic losses of neutral fragments:

Loss of a methyl group (CH₃): A peak at m/z 98 (M-15).

Loss of water (H₂O): A peak at m/z 95 (M-18), a common fragmentation for alcohols.

Loss of the nitrile group (•CN): A peak at m/z 87 (M-26).

Alpha-cleavage: Cleavage of the bond adjacent to the hydroxyl-bearing carbon is a common pathway for alcohols, which could lead to a fragment ion at m/z 82 by loss of CH₂OH. Cleavage adjacent to the quaternary center is also likely.

The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data from NMR and vibrational spectroscopy. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound at an atomic and electronic level. These theoretical approaches can predict and explain experimental observations, as well as guide future research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For a molecule like this compound, DFT calculations would be employed to determine its ground-state electronic structure. By solving approximations of the Schrödinger equation, DFT can provide a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's stability, geometry, and reactivity.

A typical DFT study on this compound would involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Frequency Calculations: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.

Electronic Property Calculations: Determination of properties such as dipole moment, polarizability, and electrostatic potential maps, which reveal the charge distribution and regions susceptible to electrophilic or nucleophilic attack.

These calculations would likely be performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to provide a robust theoretical model.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity.

HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons. For this compound, the HOMO would likely be localized around the oxygen atom of the hydroxyl group or the nitrogen atom of the nitrile group, as these are the most electron-rich regions.

LUMO: The energy and location of the LUMO indicate the ability of the molecule to accept electrons. The LUMO would be expected to be centered on the carbon atom of the nitrile group, which is electrophilic.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. From these energies, various global reactivity descriptors can be calculated, as shown in the table below.

Table 1: Theoretical Reactivity Descriptors (Note: The following values are illustrative, as specific computational studies on this compound are not available.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Conformational Analysis and Energy Landscapes of the Compound

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. A conformational analysis would be essential to identify the most stable conformers and the energy barriers between them.

This analysis would typically involve:

Systematic or Stochastic Search: Rotating the rotatable bonds (primarily the C-C bond between the hydroxyl-bearing carbon and the quaternary carbon, and the C-C bond between the quaternary carbon and the nitrile group) to generate a wide range of possible conformations.

Energy Calculations: Calculating the relative energies of these conformers using a suitable computational method (like DFT or a high-level ab initio method).

Potential Energy Surface (PES) Mapping: Plotting the energy as a function of the dihedral angles of the key rotatable bonds to visualize the energy landscape. This map would reveal the global minimum energy conformer and other local minima, as well as the transition states that connect them.

The results of such an analysis would be crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as in a biological system or as a reactant in a chemical synthesis.

Applications in Advanced Organic Synthesis and Biochemical Research

A Foundational Component for Complex Organic Molecules

The utility of 4-Hydroxy-3,3-dimethylbutanenitrile as a foundational component is evident in its application as an intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows for a variety of chemical transformations, providing a scaffold upon which chemists can build intricate molecular architectures.

An Intermediate in the Academic Synthesis of Pharmaceutical Precursors

In the realm of medicinal chemistry, this compound serves as a key intermediate in the academic synthesis of various pharmaceutical precursors. beilstein-journals.org Its structural features are incorporated into larger molecules that are then further modified to produce active pharmaceutical ingredients (APIs). The synthesis of these precursors is a critical step in the drug discovery and development process, enabling researchers to investigate the therapeutic potential of new chemical entities. For instance, derivatives of this compound are explored for their potential biological activities, including antimicrobial properties. guidechem.com The development of enantiomerically pure drugs often relies on chiral building blocks, and research has indicated the role of this compound in preparing chiral ligands for asymmetric synthesis.

One significant application of a derivative of this compound, D-2,4-dihydroxy-3,3-dimethylbutyronitrile, is as an intermediate in the synthesis of D-(+)-pantothenic acid (Vitamin B5) and D-panthenol. google.com This highlights the industrial relevance of such intermediates in producing essential vitamins and pharmaceutical products.

A Precursor for Agrochemical Research and Development

The agricultural industry also benefits from the chemical versatility of this compound. It functions as a precursor in the research and development of novel agrochemicals, particularly herbicides. For example, it is used as an intermediate in the synthesis of compounds with herbicidal properties, such as imidazolinone-type herbicides, which are known for their effectiveness against a variety of weeds. The biological activity of its derivatives is a subject of ongoing study to evaluate their efficacy and safety for agricultural applications.

The Synthesis of Biologically Active Compounds for Academic Study

Beyond its direct applications in industry, this compound is instrumental in the academic synthesis of a wide array of biologically active compounds. researchgate.net These compounds are crucial for fundamental research, helping scientists to understand complex biological processes at the molecular level. For instance, heterocyclic compounds, which can be synthesized using nitrile-containing precursors, are of significant interest due to their diverse physiological activities and applications in drugs, dyes, and polymers. researchgate.net The synthesis of such compounds allows for the exploration of new therapeutic targets and the development of novel scientific tools.

A Key Player in Chiral Synthesis and Asymmetric Catalysis

The presence of a stereocenter, once the hydroxyl group is modified or involved in a reaction, makes this compound and its derivatives valuable in the field of chiral synthesis and asymmetric catalysis. These areas of chemistry are focused on the selective production of a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity.

The Development of Chiral Ligands for Stereoselective Reactions

Chiral ligands are essential components of asymmetric catalysis, as they transfer their chirality to the catalytic system, enabling the production of enantiomerically enriched products. nih.gov Derivatives of this compound can be used to develop novel chiral ligands. These ligands can then be complexed with transition metals to create catalysts for a variety of stereoselective reactions. nih.gov The steric hindrance provided by the dimethyl groups in the nitrile's structure can play a significant role in influencing the stereoselectivity of these reactions.

The development of such ligands is a continuous area of research, with the goal of creating highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. nih.gov

Enantioselective Transformations utilizing this compound-Derived Intermediates

Intermediates derived from this compound are utilized in various enantioselective transformations. google.com Asymmetric catalysis, using either metal complexes with chiral ligands or organocatalysts, allows for the conversion of these intermediates into highly enantioenriched products. frontiersin.org For example, the enantioselective reduction of a ketone derived from this nitrile would yield a chiral alcohol with high optical purity. Such transformations are fundamental to modern organic synthesis, providing access to complex chiral molecules that are otherwise difficult to obtain. organic-chemistry.org

The ability to perform these enantioselective transformations is critical for the synthesis of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Contributions to Polymer Chemistry and Material Science

The bifunctional nature of this compound, possessing both a hydroxyl (-OH) and a nitrile (-C≡N) group, makes it a valuable molecule in the fields of polymer chemistry and material science. These two reactive sites allow it to be incorporated into polymeric structures and to serve as a building block for new chemical materials with tailored properties.

Functionalization of Polymeric Architectures (e.g., Poly(ethylene glycol) backbones)

The functionalization of polymers is a key strategy for creating materials with specific capabilities. Poly(ethylene glycol) (PEG) is a widely used polymer in biomedicine and nanotechnology, and its functionalization is crucial for its application in drug delivery and tissue engineering. Molecules with hydroxyl groups can be used as initiators in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), leading to polymers with hydroxyl end-groups. cmu.edu

While direct studies detailing the use of this compound for PEG functionalization are not prevalent, its structure is well-suited for such applications. The hydroxyl group can act as a nucleophile to attach the molecule to a pre-formed polymer backbone or as an initiator for polymerization, leaving the nitrile group at the chain end. This terminal nitrile group is a versatile chemical handle that can undergo various transformations. cmu.eduyoutube.com For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties. youtube.comlibretexts.org This dual functionality enables the creation of complex, tailored polymer architectures.

Design and Development of Novel Chemical Materials

The quest for novel materials with enhanced performance characteristics is a driving force in material science. Bifunctional organic molecules are critical in this pursuit. Nitrile-containing compounds, in particular, have found applications in advanced materials, such as electrolytes for high-performance batteries and precursors for nitrogen-containing heterocycles. researchgate.netciac.jl.cnmdpi.com

For example, bifunctional nitriles have been successfully employed as additives in lithium-oxygen batteries. In one study, 2-methoxy benzonitrile (B105546) was shown to modify the battery's anode to ensure uniform lithium-ion deposition and facilitate the decomposition of discharge products at the cathode, significantly improving the battery's stability and lifespan. researchgate.netciac.jl.cn The presence of two different functional groups allowed it to interact beneficially with both the anode and cathode.

Given its structure, this compound serves as a promising candidate for similar applications. The hydroxyl and nitrile groups can impart specific properties to materials. The polarity of these groups can influence the ionic conductivity and stability of polymer electrolytes. Furthermore, nitriles are established precursors for synthesizing nitrogen-containing heterocycles, which are integral components in medicinal chemistry and material science. mdpi.com The ability of this compound to act as a bifunctional building block makes it a person of interest for the rational design of new functional materials.

Utility in Biochemical Research and Enzyme Mechanism Studies

In the realm of biochemistry, molecules with specific structural and reactive features are indispensable tools for probing the intricacies of enzymatic reactions. This compound and structurally similar compounds serve as substrates, inhibitors, and mechanistic probes to elucidate enzyme function.

Substrate and Inhibitor Probes in Enzymatic Assays

Enzymatic assays are fundamental to understanding biological pathways and for drug discovery. These assays rely on molecules that can act as substrates or inhibitors to measure enzyme activity. A patent for novel aminothiazole derivatives demonstrates a direct application where this compound is synthesized and used as a key intermediate. epo.org In this process, the hydroxyl group is protected, and the resulting molecule is used to build more complex aminothiazole derivatives, which were subsequently tested for their ability to inhibit PI 3-kinase p120γ, an enzyme implicated in various cellular signaling pathways. epo.org

The table below summarizes the role of this compound as an intermediate in developing potential enzyme inhibitors.

| Intermediate Compound | Target Enzyme | Application |

| This compound | PI 3-kinase p120γ | Synthesis of aminothiazole derivatives for enzyme inhibition assays. epo.org |

This demonstrates the utility of the compound's scaffold in medicinal chemistry and the development of targeted enzyme inhibitors.

Elucidation of Hydroxynitrile Lyase Reaction Mechanisms

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the cleavage and synthesis of cyanohydrins, which are α-hydroxynitriles (compounds where the hydroxyl and nitrile groups are attached to the same carbon atom). nih.govgenome.jp These enzymes are of significant interest for their role in plant defense mechanisms and their application as biocatalysts for the stereospecific synthesis of valuable chemical intermediates. genome.jpacs.org

The reaction mechanism of HNLs has been studied extensively. For HNLs belonging to the α/β-hydrolase fold superfamily, the catalytic mechanism involves a classic Ser-His-Asp catalytic triad. acs.org The substrate, an α-hydroxynitrile, binds in the active site, and the reaction proceeds via general acid-base chemistry without the formation of an acyl-enzyme intermediate. nih.gov

It is crucial to note the substrate specificity of these enzymes. HNLs from sources like Hevea brasiliensis (rubber tree) and Manihot esculenta (cassava) act on α-hydroxynitriles such as mandelonitrile (B1675950) and acetone (B3395972) cyanohydrin. nih.govbiorxiv.org this compound, being a γ-hydroxynitrile (the hydroxyl and nitrile groups are separated by two carbons), would not typically serve as a substrate for these enzymes due to the different spatial arrangement of its functional groups. This structural difference, however, makes it a potentially valuable tool for probing the geometric constraints of the HNL active site. It could be used as a negative control or a non-reactive analog to study substrate binding and enzyme specificity, thereby helping to further elucidate the precise structural requirements for catalysis.

The table below highlights the substrates typically studied in HNL mechanisms, providing a contrast to the structure of this compound.

| Enzyme | Typical Substrates (α-Hydroxynitriles) | Enzyme Class |

| Hydroxynitrile Lyase (Manihot esculenta) | Acetone cyanohydrin, Mandelonitrile nih.gov | α/β-hydrolase fold |

| Hydroxynitrile Lyase (Hevea brasiliensis) | Acetone cyanohydrin, Mandelonitrile biorxiv.org | α/β-hydrolase fold |

Future Directions and Emerging Research Perspectives

Exploration of Green Chemistry Methodologies for Synthesis

The synthesis of hydroxynitriles, including 4-hydroxy-3,3-dimethylbutanenitrile, is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. preprints.orgresearchgate.net Future research will likely focus on developing synthetic routes that are more sustainable than traditional methods, which may involve hazardous reagents. rsc.org Key areas of exploration include the use of environmentally benign solvents, atom-economical reaction designs, and energy-efficient techniques. researchgate.netpro-metrics.org

One promising avenue is the use of microwave-assisted synthesis, a technique known to accelerate reaction rates, improve yields, and reduce energy consumption. rsc.org Another significant trend is the development of processes that utilize recyclable catalysts, such as cationic exchange resins, which can facilitate reactions like Pinner cyclization of hydroxynitriles in pure water, thereby minimizing waste. researchgate.net The overarching goal is to design synthetic protocols that are safer, more efficient, and align with the principles of a circular economy. researchgate.net

Development of Highly Efficient and Selective Catalytic Systems

The efficiency and selectivity of catalytic systems are paramount for the viable production of this compound. Research is focused on designing novel catalysts that can achieve high yields while minimizing the formation of byproducts. Transition-metal-catalyzed reactions are a significant area of investigation, with an emphasis on developing systems that are both robust and cost-effective. researchgate.net

Recent advancements have shown that modifying the surface of metal oxide catalysts can dramatically influence reaction selectivity. For instance, manganese oxide (MnOx) catalysts modified with carboxylic acids have demonstrated a remarkable ability to steer the ammoxidation of hydroxyaldehydes towards the desired hydroxynitrile product, improving selectivity from 0% to as high as 92% under identical conditions. nih.govresearchgate.net This approach, where the modifier selectively tunes the adsorption affinity of the catalyst, holds considerable promise for the synthesis of this compound. nih.gov Another area of interest is the use of ruthenium pincer complexes, which have been effective in the direct synthesis of δ-hydroxynitriles from nitriles and allylic alcohols through a tandem process. acs.org The development of heterogeneous catalysts from non-precious metals is also a key trend, aiming for sustainable and efficient C-C bond formation. researchgate.net

Table 1: Emerging Catalytic Systems for Hydroxynitrile Synthesis

| Catalyst Type | Key Features | Potential Application for this compound | References |

|---|---|---|---|

| Carboxylic Acid-Modified MnOₓ | Tunable selectivity via surface modification; environmentally friendly modifiers. | High-selectivity synthesis from 3,3-dimethyl-4-hydroxybutanal. | nih.govresearchgate.net |

| Ruthenium Pincer Complexes | Catalyzes tandem oxidation-conjugate addition-reduction sequences. | Novel routes involving coupling with other molecules. | acs.org |

| Manganese-Doped Cerium Oxide | Heterogeneous, cost-efficient, and air-stable nanocomposite. | Sustainable α-alkylation reactions for derivative synthesis. | researchgate.net |

| Gold-Based Catalysts | High efficiency in C-H bond functionalization. | Selective synthesis via carbene chemistry. | mdpi-res.com |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound and designing superior catalysts. The integration of advanced spectroscopic methods and computational chemistry is becoming an indispensable tool for elucidating complex reaction pathways. rsc.org

Density Functional Theory (DFT) calculations, for example, are increasingly used to model reaction profiles, including transition states and intermediates. sumitomo-chem.co.jp Such computational studies can establish the catalytic cycle of a tandem process, as demonstrated in the ruthenium-catalyzed synthesis of δ-hydroxynitriles, providing quantitative estimates of reactivity. acs.org This predictive power allows for the rational design of catalysts with enhanced performance. sumitomo-chem.co.jp

Furthermore, advanced spectroscopic techniques offer powerful ways to probe molecular structures and dynamics. mdpi.com The coupling of methods like Electron Energy-Loss Spectroscopy (EELS) with multi-wavelength Raman spectroscopy can provide detailed insights into local chemistry. arxiv.org The application of these combined computational and spectroscopic approaches to the synthesis of this compound will enable researchers to understand the intricate details of catalyst-substrate interactions and the energetics of the reaction landscape, paving the way for more controlled and efficient synthetic strategies. rsc.orgscifiniti.com

Expansion of Synthetic Utility in Novel Chemical Transformations

This compound, with its bifunctional nature, represents a versatile building block for organic synthesis. A key future direction is to explore and expand its utility in novel chemical transformations to create high-value molecules. The nitrile and hydroxyl groups provide two reactive centers for a variety of subsequent reactions.

Hydroxynitriles are well-established precursors for important chemical classes such as α-hydroxy acids, amino alcohols, and lactones. researchgate.netmdpi.com Research into the synthetic applications of this compound could lead to the development of new pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netpnas.org For example, the quinolinone scaffold, which is present in many biologically active compounds, can be synthesized from precursors with similar functionalities. mdpi.com The unique 3,3-dimethyl substitution in the backbone of this compound could impart specific properties to its derivatives, potentially leading to novel structure-activity relationships. mdpi.com Future work will likely focus on using this compound as a key intermediate in the synthesis of complex molecular architectures and biologically active agents.

Bio-inspired Synthesis and Biocatalytic Route Enhancements

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity under mild reaction conditions. preprints.orgnih.gov For the synthesis of chiral hydroxynitriles, hydroxynitrile lyases (HNLs) are particularly important enzymes. nih.govrsc.org These biocatalysts facilitate the stereoselective addition of cyanide to carbonyl compounds, yielding enantiopure cyanohydrins which are valuable intermediates. researchgate.netfrontiersin.org

A significant area of future research for this compound is the development of biocatalytic routes for its enantioselective synthesis. This would involve screening natural sources for new HNLs or engineering existing ones to effectively accept 3,3-dimethyl-4-hydroxybutanal as a substrate. pnas.org The discovery of HNLs from diverse sources, such as millipedes, has already expanded the toolbox of available biocatalysts, revealing enzymes with high stability and activity. pnas.org Modern techniques like protein engineering and synthetic biology can be employed to enhance the stability, activity, and substrate scope of these enzymes, tailoring them for specific industrial applications. preprints.orgresearchgate.net The immobilization of enzymes is another strategy to improve their reusability and process efficiency, making the biocatalytic production of optically active this compound a more economically viable prospect. rsc.orgnih.gov

Table 2: Selected Hydroxynitrile Lyases (HNLs) and Their Potential Relevance

| Enzyme Source | Selectivity | Key Characteristics | Potential for this compound | References |

|---|---|---|---|---|

| Prunus amygdalus (Almond) | (R)-selective | Well-established for industrial synthesis of mandelonitrile (B1675950). | A starting point for protein engineering to accommodate bulkier substrates. | pnas.org |

| Hevea brasiliensis (Rubber Tree) | (S)-selective | Used in the synthesis of pentose (B10789219) precursors. | Potential for producing the (S)-enantiomer. | rsc.org |

| Manihot esculenta (Cassava) | (S)-selective | Used in bioremediation of cyanide. | Offers a sustainable, green chemistry approach. | preprints.org |

| Chamberlinius hualienensis (Millipede) | (R)-selective | High specific activity and stability over wide pH/temperature ranges. | A promising candidate for direct use or engineering due to its robustness. | pnas.org |

常见问题

Q. What are the recommended synthetic routes for preparing 4-Hydroxy-3,3-dimethylbutanenitrile, and how can reaction conditions be optimized?

A common approach involves modifying nitrile precursors through hydroxy group introduction. For example, acrylonitrile derivatives can undergo nucleophilic substitution or oxidation reactions. Optimization may require adjusting catalysts (e.g., acid/base conditions), temperature, and solvent polarity to enhance yield and selectivity. Evidence from similar nitrile syntheses highlights the use of controlled hydrolysis or cyanide displacement reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the hydroxy and nitrile groups, as well as the dimethyl branching. Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -C≡N at ~2250 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity .

Q. What safety protocols should be followed when handling nitrile derivatives like this compound?

Assume potential toxicity and flammability. Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from oxidizers. Emergency procedures should include neutralization of spills with appropriate absorbents and immediate decontamination of exposed skin .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) can model electron density distribution, identifying reactive sites (e.g., the nitrile carbon). Studies on similar nitriles show that steric effects from the dimethyl group may hinder nucleophilic attack, requiring tailored solvents or catalysts to improve reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar nitriles?

Cross-validate with multiple techniques: X-ray crystallography (if crystalline) provides definitive structural data. For ambiguous NMR signals, use 2D experiments (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR/MS data with simulated spectra from computational tools .

Q. How do steric and electronic effects of the 3,3-dimethyl group influence the compound’s stability and reactivity?

The dimethyl group increases steric hindrance, potentially slowing hydrolysis or substitution reactions. Electronically, it may stabilize adjacent carbocations or radicals via hyperconjugation. Experimental design could involve kinetic studies under varying conditions (e.g., pH, temperature) to isolate these effects .

Q. What role does this compound play in multicomponent reactions (MCRs) for heterocycle synthesis?

Nitriles are key intermediates in MCRs like the Ugi or Strecker reactions. The hydroxy group may act as a hydrogen-bond donor, directing regioselectivity. For example, coupling with aldehydes and amines could yield imidazoles or pyridines, requiring optimization of stoichiometry and catalysts .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Problem : Competing side reactions (e.g., over-oxidation or polymerization).

- Solution : Use protecting groups (e.g., silyl ethers) for the hydroxy function during synthesis. Monitor reaction progress with in-situ IR or GC-MS.

- Reference : Similar strategies are employed in acrylonitrile-based syntheses .

Q. What experimental designs are effective for studying the compound’s environmental fate or biodegradation?

Conduct soil/water microcosm studies under controlled aerobic/anaerobic conditions. Use isotopic labeling (e.g., ¹⁴C) to track degradation pathways. Analytical methods like LC-MS/MS can identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。